Hexadimethrin bromide for protein

Vue d'ensemble

Description

Méthodes De Préparation

Le bromure d'hexadimethrine est synthétisé par une série de réactions chimiques impliquant la polymérisation de monomères spécifiques. La voie de synthèse implique généralement la réaction du 1,5-diméthyl-1,5-diazaundécaméthylène avec l'acide bromhydrique pour former le sel de bromure. Les conditions réactionnelles comprennent le maintien d'une température et d'un pH contrôlés pour assurer la formation du polymère souhaité .

Pour la production industrielle, le bromure d'hexadimethrine est préparé dans des réacteurs à grande échelle où les monomères sont polymérisés dans des conditions contrôlées. Le produit est ensuite purifié par diverses techniques telles que la filtration et la cristallisation pour obtenir un composé de haute pureté adapté à la recherche et aux applications médicales .

Analyse Des Réactions Chimiques

Le bromure d'hexadimethrine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Il peut être réduit à l'aide d'agents réducteurs pour produire différentes formes réduites.

Substitution : Le bromure d'hexadimethrine peut subir des réactions de substitution où les ions bromure sont remplacés par d'autres anions ou groupes fonctionnels.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

Le bromure d'hexadimethrine a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et comme catalyseur de polymérisation.

Biologie : Le composé est utilisé pour augmenter l'efficacité de la transduction des cellules par le rétrovirus en culture cellulaire.

Médecine : Le bromure d'hexadimethrine est utilisé comme agent anti-héparine pendant la chirurgie à cœur ouvert pour inverser l'anticoagulation à l'héparine.

5. Mécanisme d'action

Le bromure d'hexadimethrine exerce ses effets en neutralisant la répulsion de charge entre les virions et l'acide sialique à la surface de la cellule. Cette neutralisation améliore l'adsorption du virus sur les membranes cellulaires cibles, augmentant ainsi l'efficacité de la transduction. Le composé agit également comme un agent anti-héparine en neutralisant la charge négative de l'héparine, ce qui interfère avec ses propriétés anticoagulantes .

Applications De Recherche Scientifique

Hexadimethrine bromide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a polymerization catalyst.

Biology: The compound is used to increase the efficiency of transduction of cells with retrovirus in cell culture.

Medicine: Hexadimethrine bromide is used as an anti-heparin agent during open-heart surgery to reverse heparin anticoagulation.

Mécanisme D'action

Hexadimethrine bromide exerts its effects by neutralizing the charge repulsion between virions and sialic acid on the cell surface. This neutralization enhances the adsorption of the virus onto the target cell membranes, thereby increasing the efficiency of transduction. The compound also acts as an anti-heparin agent by neutralizing the negative charge of heparin, which interferes with its anticoagulant properties .

Comparaison Avec Des Composés Similaires

Le bromure d'hexadimethrine est unique dans sa capacité à améliorer l'efficacité de la transduction et à agir comme un agent anti-héparine. Les composés similaires comprennent :

Sulfate de protamine : Utilisé comme alternative au bromure d'hexadimethrine pour inverser l'anticoagulation à l'héparine.

Polyéthylèneimine : Un autre polymère cationique utilisé pour la transfection, mais il a des propriétés et des applications différentes de celles du bromure d'hexadimethrine.

Propriétés

IUPAC Name |

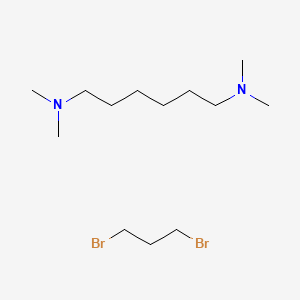

1,3-dibromopropane;N,N,N',N'-tetramethylhexane-1,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2.C3H6Br2/c1-11(2)9-7-5-6-8-10-12(3)4;4-2-1-3-5/h5-10H2,1-4H3;1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKAYEGOIJEWQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCCN(C)C.C(CBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9011-04-5 | |

| Details | Compound: 1,3-Dibromopropane-N,N,N′,N′-tetramethyl-1,6-hexanediamine copolymer | |

| Record name | 1,3-Dibromopropane-N,N,N′,N′-tetramethyl-1,6-hexanediamine copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

374.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28728-55-4, 9011-04-5 | |

| Record name | Hexadimethrine bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028728554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polybrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadimethrine bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

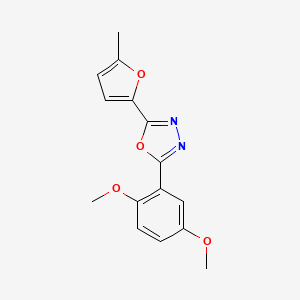

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1196583.png)

![Bicyclo[3.1.0]hexane](/img/structure/B1196588.png)

![N-[1-methyl-5-(4-methylphenyl)-2-imidazolyl]-4-oxo-4-(1-piperidinyl)butanamide](/img/structure/B1196602.png)

![N-[4-[4-[[1-oxo-2-(1-pyrrolidinyl)ethyl]amino]phenoxy]phenyl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B1196603.png)

![2,5-diethoxy-N-[2-(2-methylphenyl)ethyl]-4-(1-tetrazolyl)benzenesulfonamide](/img/structure/B1196604.png)